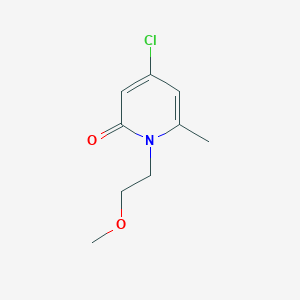
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, commonly known as PETCMO, is a novel compound that has shown potential in scientific research. PETCMO is a small molecule that has been synthesized using a unique method, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Antitumor Agents and Cell Death Mechanisms
- N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, exhibits cytotoxic activity in certain cell types, potentially via oxidative stress induced by H2O2 production through the spermidine/spermine N1-acetyltransferase (SSAT)/polyamine oxidase (PAO) pathway. This mechanism could form a basis for developing new antineoplastic agents (Ha et al., 1997).
Pharmaceutical and Medicinal Chemistry
- The identification of oxalamide ligands, such as N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide, in pharmaceutical compound libraries suggests their potential in copper‐catalyzed C−O cross‐couplings for synthesizing biarylethers and phenols (Chan et al., 2019).
- N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide is identified as a potent and selective antagonist of the NR1A/2B N-methyl-D-asparate (NMDA) receptor subtype, demonstrating the potential for therapeutic applications in neurological disorders (Tamiz et al., 1998).
Material Science and Polymer Chemistry
- New conjugated polymers like polythiophenes containing azobenzene moieties exhibit unique thermal, optical, and electrochemical properties, potentially useful in advanced material applications (Tapia et al., 2010).
Plant Physiology and Postharvest Technology
- 1-Methylcyclopropene (1-MCP) is effective in delaying ripening and improving postharvest quality in various fruits and vegetables, by influencing ethylene perception and other physiological processes (Blankenship & Dole, 2003).
- The combined treatment of 1-MCP and chitosan has been shown to improve the postharvest quality and shelf life of Xinjiang jujube fruit, indicating its potential in the preservation of various agricultural products (Cheng et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of the compound N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide are currently unknown. This compound is a derivative of thiophene, which is known to have various biological effects . .
Mode of Action
Based on the properties of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to have good bioavailability due to their lipophilic nature .
Result of Action
Based on the known effects of thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects such as anticancer, anti-inflammatory, and antimicrobial activities .
Propiedades
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-16(19-11-8-14-5-2-1-3-6-14)17(22)20-13-18(9-10-18)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKRSRSHBATEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)
![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2440877.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)

